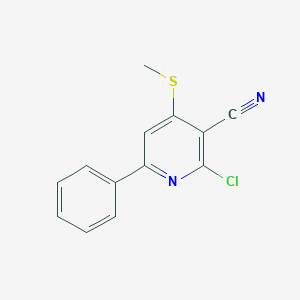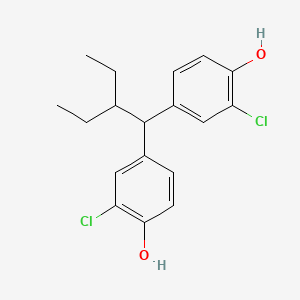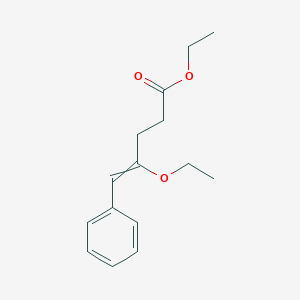
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- is a complex organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chlorine atom, a methylthio group, and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of 3-pyridinecarbonitrile followed by the introduction of the methylthio and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and sulfoxides, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 2-Chloro-3-pyridinecarbonitrile
- 4-Pyridinecarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91272-04-7 |
|---|---|
Formule moléculaire |
C13H9ClN2S |
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
2-chloro-4-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(14)10(12)8-15/h2-7H,1H3 |
Clé InChI |
LHYLFUNWNYUKHB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)



![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)


